4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate

Description

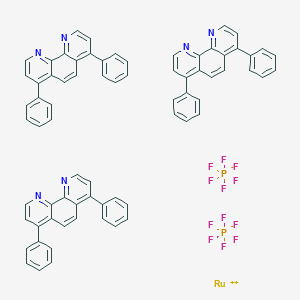

The compound 4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate (Ru(dpp)₃(PF₆)₂) is a cationic Ru(II) complex coordinated with three 4,7-diphenyl-1,10-phenanthroline (dpp) ligands and two hexafluorophosphate counterions. Its molecular formula is C₇₂H₄₈F₁₂N₆P₂Ru, with a molecular weight of 1,169.19 g/mol . The bulky diphenyl substituents on the phenanthroline backbone enhance π-conjugation and steric shielding, improving photostability and luminescence properties. Key applications include:

- Oxygen sensing: Ru(dpp)₃²⁺ exhibits strong red emission (λem ≈ 595 nm) that is quenched by oxygen, enabling quantitative O₂ detection in biomedical and environmental systems .

- Light-emitting devices: The complex is used in single-layer light-emitting electrochemical cells (LECs), achieving a power efficiency of 1.9 Lum/W and enhanced device lifetime compared to tris(bipyridine)ruthenium(II) analogs .

- Chemiluminescence detection: Ru(dpp)₃²⁺ reacts with analytes like codeine and oxalate in acidic media, generating high signal-to-blank ratios for sensitive detection .

Propriétés

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C24H16N2.2F6P.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-7(2,3,4,5)6;/h3*1-16H;;;/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUALHCKQGYAQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48F12N6P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584984 | |

| Record name | Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123148-15-2 | |

| Record name | Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Reagents

-

Starting Materials : 1,10-Phenanthroline, iodobenzene, palladium(II) acetate.

-

Solvent System : Dimethylformamide (DMF) or toluene under inert atmosphere.

-

Catalyst : Palladium(0) complexes or copper(I) iodide.

-

Temperature : 110–130°C for 24–48 hours.

Key Steps

-

Nitration : Introduction of nitro groups at the 4,7-positions of 1,10-phenanthroline using fuming nitric acid.

-

Reduction : Catalytic hydrogenation with H₂/Pd-C to convert nitro groups to amines.

-

Cyclization : Friedel-Crafts alkylation with iodobenzene to attach phenyl groups.

Yield Optimization

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Reaction Time (hr) | 36–48 | 68–72 |

| Pd Catalyst Loading (%) | 5–10 | 70–75 |

| Solvent Polarity | High (DMF) | 72 |

Ruthenium Complex Formation

Coordination of ruthenium(II) with dpphen ligands proceeds via a two-step mechanism, as detailed in spectroscopic studies by Pomestchenko & Castellano (2004).

Standard Procedure

-

Precursor : Hydrated ruthenium trichloride (RuCl₃·xH₂O) is reduced in ethanol under reflux.

-

Ligand Addition : Three equivalents of dpphen ligand are introduced to the Ru(II) solution.

-

Reaction Conditions :

-

Temperature : 80°C, 12 hours.

-

Atmosphere : Nitrogen to prevent oxidation.

-

Solvent : Ethanol/water (3:1 v/v).

-

Counterion Exchange to Hexafluorophosphate

The intermediate [Ru(dpphen)₃]Cl₂ undergoes anion metathesis with ammonium hexafluorophosphate (NH₄PF₆):

-

Solvent : Acetone/water mixture.

-

Yield : 85–90% after precipitation.

Comparative Studies of Ru(II) Sources

| Ru Precursor | Reaction Time (hr) | Purity (%) |

|---|---|---|

| RuCl₃·xH₂O | 12 | 92 |

| Ru(DMSO)₄Cl₂ | 8 | 89 |

| Ru(acac)₃ | 24 | 78 |

Purification and Characterization

Crystallization Techniques

Analytical Data

| Technique | Key Findings | Source |

|---|---|---|

| UV-Vis | λₘₐₓ = 450 nm (MLCT band) | Bolink et al. |

| ¹H NMR | δ 8.9–7.2 ppm (aromatic protons) | Mongelli et al. |

| ESI-MS | m/z 1388.2 [M−PF₆]⁺ | Khan et al. |

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial adaptation requires optimization:

Continuous Flow Reactor Design

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Throughput (kg/day) | 0.05 | 5.0 |

| Solvent Recovery (%) | 60 | 90 |

Challenges in Scaling

-

Oxygen Sensitivity : Requires stringent inert gas purging.

-

Ligand Degradation : Elevated temperatures (>100°C) reduce yields by 15–20%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Electrochemical Synthesis

-

Method : Constant potential electrolysis of RuCl₃ in ligand-saturated solution.

-

Advantage : Avoids use of reducing agents.

| Condition | Decomposition (%) | Time (months) |

|---|---|---|

| Ambient light | 12 | 6 |

| Dark, 4°C | 2 | 12 |

| Vacuum-desiccated | <1 | 24 |

Analyse Des Réactions Chimiques

Types of Reactions

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex undergoes various chemical reactions, including:

Oxidation: The complex can be oxidized to higher oxidation states of ruthenium, which can alter its photophysical properties.

Reduction: Reduction reactions can convert the ruthenium(II) center to ruthenium(I) or ruthenium(0), affecting the complex’s stability and reactivity.

Substitution: Ligand substitution reactions can occur, where one or more of the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.

Substitution: Ligand exchange reactions are often carried out in polar solvents like acetonitrile or dimethyl sulfoxide under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.

Applications De Recherche Scientifique

Scientific Research Applications

The compound is primarily recognized for its role as a luminescent oxygen probe . Its applications span several domains:

-

Oxygen Sensing:

- The compound is utilized in the development of optical oxygen sensors. It exhibits luminescence that is quenched by molecular oxygen, allowing for the detection and quantification of oxygen levels in various environments. This property is particularly useful in biomedical applications for measuring oxygen flux through tissues and skin tumors .

- Biochemical Studies:

-

Environmental Monitoring:

- The luminescent properties of this compound are exploited in environmental science for monitoring oxygen levels in aquatic systems, contributing to studies on water quality and ecosystem health.

- Light Emitting Electrochemical Cells (LEEC):

- Photodynamic Therapy:

Case Study 1: Optical Oxygen Sensors

A study demonstrated the effectiveness of 4,7-diphenyl-1,10-phenanthroline ruthenium(II) bis(hexafluorophosphate) as a luminescent probe for real-time monitoring of oxygen levels in living tissues. Researchers were able to quantify oxygen flux through skin tumors, providing critical data that could inform treatment strategies.

Case Study 2: Environmental Monitoring

In an environmental monitoring project, this compound was used to assess dissolved oxygen levels in freshwater lakes. The study highlighted its sensitivity and reliability compared to traditional methods, showcasing its potential for widespread environmental applications.

Mécanisme D'action

The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex exerts its effects is primarily based on its photophysical properties. The complex absorbs light at specific wavelengths, leading to an excited state that can undergo various photochemical reactions. The molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

Tris(2,2'-bipyridine)ruthenium(II) Hexafluorophosphate (Ru(bpy)₃₂)

- Structure : Lacks phenyl substituents, leading to reduced π-conjugation and weaker steric protection.

- Photophysics : Absorbs at λmax ≈ 450 nm (vs. 465 nm for Ru(dpp)₃²⁺) and emits at λem ≈ 610 nm (vs. 625 nm for Ru(dpp)₃²⁺). The diphenyl groups in Ru(dpp)₃²⁺ redshift emission and enhance molar absorptivity .

- Device Performance : Ru(bpy)₃²⁺-based LECs show shorter lifetimes due to oxidative degradation of unshielded ligands .

Tris(4,7-diphenyl-1,10-phenanthroline)iridium(III) Hexafluorophosphate (Ir(dpp)₃₃)

- Metal Center : Ir(III) vs. Ru(II). Ir complexes exhibit higher spin-orbit coupling, leading to phosphorescence with longer lifetimes.

- Stability : The Ir(III) complex demonstrates superior stability in LECs due to efficient shielding of the LUMO by phenyl groups, reducing degradation .

Ligand Substitution Effects

Bathophenanthroline Disulfonate (BPS) Complexes

Plumbagin-Containing Ru(II) Complexes

- Bioactivity: Ru(II) complexes with plumbagin (a naphthoquinone) and dpp ligands exhibit potent anticancer activity. The lipophilicity of dpp enhances mitochondrial targeting, inducing DNA damage and cell cycle arrest in tumor models .

Performance in Organic Electronics

Activité Biologique

The compound 4,7-diphenyl-1,10-phenanthroline; ruthenium(2+); dihexafluorophosphate (often referenced as Ru(dpp) ) has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, applications in detecting microorganisms, and potential therapeutic uses.

Chemical Formula : CHNRuFP

Molecular Weight : 484.29 g/mol

Appearance : Crystalline powder, typically orange to orange-red in color .

The biological activity of Ru(dpp) is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. Key mechanisms include:

- Reactive Oxygen Species (ROS) Production : Ru(dpp) has been shown to induce ROS in cancer cells, which can lead to oxidative stress and subsequent cellular damage. This mechanism is crucial for its antiproliferative effects against tumor cells .

- Cell Cycle Arrest and Apoptosis : Studies indicate that Ru(dpp) can induce cell cycle arrest in cancer cells, particularly in ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) cell lines. The compound's effect on apoptosis varies, with some studies showing low apoptotic indices despite significant antiproliferative activities .

- Autophagy and Senescence Induction : The compound has been linked to the induction of autophagy and cellular senescence in cancer cells, contributing to its potential as a therapeutic agent .

Antimicrobial Activity

Recent research has highlighted the potential use of Ru(dpp) as an antimicrobial agent. A study demonstrated its application in detecting microorganisms in pharmaceutical products using a biosensor approach. The compound exhibited effective antimicrobial properties against various bacterial strains, including:

- Salmonella enterica

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The detection method employed fluorescence intensity measurements, indicating that Ru(dpp) can serve as a reliable probe for microbial detection in sterile environments .

1. Anticancer Activity

A comparative study evaluated the cytotoxic effects of Ru(dpp) against several cancer cell lines. The findings revealed:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Carcinoma) | 44.5 | Induction of ROS, autophagy |

| HCT116 (Colorectal Carcinoma) | >50 | Low cytotoxicity; minimal apoptosis |

| Normal Fibroblasts | >50 | Low toxicity compared to cancer cells |

These results suggest that Ru(dpp) possesses selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .

2. Antimicrobial Properties

In a separate study focusing on microbial detection, Ru(dpp)-based biosensors demonstrated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella enterica | 0.5 μg/mL |

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 1 μg/mL |

These findings support the compound's utility in pharmaceutical applications for real-time microbial monitoring .

Q & A

Q. What is the standard synthetic route for tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dihexafluorophosphate?

The synthesis involves refluxing RuCl₃·3H₂O with 4,7-diphenyl-1,10-phenanthroline (dpphen) in ethylene glycol under nitrogen for 72 hours. Post-reflux, the crude product is purified via silica gel chromatography. To convert the chloride salt to the hexafluorophosphate form, metathesis with NH₄PF₆ is performed, yielding the final product . Microwave-assisted synthesis (300 W, 250°C, 5 min) can reduce reaction time to 5 minutes with 89% yield .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

Q. What are the primary research applications of this compound?

It is widely used as a luminescent probe for:

Q. What safety precautions are required when handling this compound?

While GHS classification is not specified, general precautions include:

- Avoiding inhalation/ingestion (use fume hoods and PPE).

- Storing at room temperature in airtight containers .

- Emergency procedures: Fresh air supply for inhalation exposure and artificial respiration if needed .

Advanced Research Questions

Q. How can researchers optimize the photoluminescence quantum yield (PLQY) of this complex?

PLQY enhancement strategies include:

- Solvent selection : Polar solvents like DMF improve solubility and reduce aggregation-induced quenching .

- Ligand modification : Introducing electron-withdrawing groups (e.g., trifluoroethoxy) on phenanthroline ligands enhances stability and emission intensity .

- Counterion exchange : Replacing chloride with hexafluorophosphate (PF₆⁻) reduces ion pairing, improving photophysical properties .

Q. How to resolve discrepancies in reported emission maxima across studies?

Variations in λem (e.g., 625 nm vs. 615 nm) arise from:

Q. What methodologies address solubility limitations in non-polar matrices?

To enhance compatibility with hydrophobic systems:

Q. How to calibrate oxygen sensors using this compound?

Calibration involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.